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Compound of Interest

Compound Name: sanggenon O

Cat. No.: B1256516 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Sanggenon O, a natural compound isolated from the root bark of Morus species, has garnered

interest for its potential therapeutic applications. Understanding its molecular interactions is

paramount for its development as a pharmacological agent. This guide provides a comparative

analysis of the molecular targets of Sanggenon O and its close structural analog, Sanggenon

C, alongside alternative therapeutic agents. We present supporting experimental data, detailed

protocols for key validation assays, and a visual representation of a key signaling pathway to

facilitate further research and drug development efforts.

Comparative Analysis of Molecular Target Inhibition
The following table summarizes the inhibitory activities of Sanggenon C and other relevant

compounds against key molecular targets. Data for Sanggenon O is limited, but its activity is

reported to be similar to or stronger than Sanggenon C in some assays.
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Compound Target Assay Type IC50 / Ki Source

Sanggenon C
20S Proteasome

(human)

Chymotrypsin-

like activity
IC50: 4 µM [1]

26S Proteasome

(in H22 cell

lysate)

Chymotrypsin-

like activity
IC50: 15 µM [1]

Proteasome (in

K562 cells)

Chymotrypsin-

like activity
IC50: ~28 µM [1]

NF-κB Reporter Assay
Dose-dependent

inhibition
[2]

Sanggenon O NF-κB Reporter Assay

Stronger

inhibition than

Sanggenon C

[2]

MG132 20S Proteasome
ZLLL-MCA

degradation
IC50: 100 nM [3]

26S Proteasome Ki: 4 nM [4]

NF-κB IC50: 3 µM [4]

Parthenolide NF-κB
Cytokine

Expression

IC50: 1.091-

2.620 µM
[5]

Sanggenon G
XIAP (BIR3

domain)

Fluorescence

Polarization
Ki: 34.26 µM

Birinapant cIAP1 Kd: <1 nM

XIAP Kd: 45 nM [6]

Embelin XIAP Cell-free assay IC50: 4.1 µM

Key Signaling Pathway Inhibition by Sanggenon O
Sanggenon O and its analogs have been shown to inhibit the NF-κB signaling pathway, a

critical regulator of inflammatory responses and cell survival. The following diagram illustrates

the canonical NF-κB pathway and the point of inhibition by Sanggenon O.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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